molecular formula C13H13N3OS B5748427 N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B5748427
M. Wt: 259.33 g/mol
InChI Key: SWDNOYMFPXWYPS-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides It features a 3-methylphenyl group and a pyrimidin-2-ylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting acetic anhydride with an appropriate amine under mild conditions.

    Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Pyrimidin-2-ylsulfanyl Group: The pyrimidin-2-ylsulfanyl group can be introduced through a nucleophilic substitution reaction using pyrimidine-2-thiol and an appropriate leaving group on the acetamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions may be fine-tuned to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-2-ylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, and appropriate solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.

    Industrial Applications: It can be used as an intermediate in the synthesis of other valuable compounds, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-ylsulfanyl group may play a crucial role in binding to these targets, while the 3-methylphenyl group may enhance the compound’s stability and bioavailability. The exact pathways and interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-2-(pyrimidin-2-ylthio)acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.

    N-(3-methylphenyl)-2-(pyrimidin-2-ylamino)acetamide: Similar structure but with an amino group instead of a sulfanyl group.

    N-(3-methylphenyl)-2-(pyrimidin-2-yloxy)acetamide: Similar structure but with an oxy group instead of a sulfanyl group.

Uniqueness

N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-10-4-2-5-11(8-10)16-12(17)9-18-13-14-6-3-7-15-13/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDNOYMFPXWYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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